molecular formula C19H24N2O5S B2696263 N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941956-28-1

N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2696263
CAS No.: 941956-28-1
M. Wt: 392.47
InChI Key: YLAJOQPIWZOGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a complex structure incorporating a furan ring, a piperidine moiety modified with a sulfonyl group, and an acetamide linker, making it a valuable intermediate for the synthesis of novel chemical entities. Its structural framework suggests potential as a key scaffold in the development of pharmacologically active compounds. Research applications may include its use as a building block in the exploration of new protease inhibitors, kinase inhibitors, or other targeted therapies, given that similar sulfonamide and acetamide derivatives are frequently investigated for these purposes (https://patents.google.com/patent/WO2007044729A2/en) . Furthermore, the presence of the piperidine ring is common in molecules with diverse biological activities, positioning this compound as a candidate for high-throughput screening and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity (https://pmc.ncbi.nlm.nih.gov/articles/PMC7849228/) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-16-7-9-18(10-8-16)27(23,24)21-11-3-2-5-15(21)13-19(22)20-14-17-6-4-12-26-17/h4,6-10,12,15H,2-3,5,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAJOQPIWZOGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the piperidine derivative: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the piperidine derivative under specific conditions, often involving a base and a coupling reagent.

    Introduction of the methoxyphenylsulfonyl group: This step typically involves sulfonylation reactions using methoxybenzenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The methoxyphenylsulfonyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methoxyphenylsulfonyl group may produce methoxyphenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's electronic properties and biological activity.
  • Piperidine Moiety : A six-membered saturated ring known for its role in various pharmacological activities.
  • Sulfonamide Group : Often associated with antibacterial properties, enhancing the compound's potential therapeutic applications.

Research Insights

Although direct research on this compound is sparse, several studies have examined similar structures:

  • Furan-containing Compounds : Research indicates that furan derivatives often display diverse biological activities, including anticancer and antimicrobial effects.
  • Piperidine Derivatives : Numerous studies have highlighted the pharmacological relevance of piperidine-based compounds, particularly in neuropharmacology and as analgesics .

Synthesis Pathways

The synthesis of N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple synthetic steps. The general route includes:

  • Formation of the Furan Ring : Utilizing cyclization reactions of 1,4-dicarbonyl compounds under acidic conditions.
  • Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution reactions.
  • Sulfonylation : The sulfonamide group is introduced by reacting intermediates with sulfonyl chlorides in the presence of bases.
  • Final Assembly : The acetamide backbone is constructed through a series of alkylation and oxidation reactions.

Case Studies and Comparative Analysis

To further elucidate the potential applications of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructural FeaturesReported Activities
Compound AFuran + PiperidineAntimicrobial
Compound BFuran + SulfonamideAnti-inflammatory
Compound CPiperidine + AromaticAnalgesic

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Sulfonamide/Piperidine Moieties

Table 1: Key Structural Analogues and Their Features
Compound Name / ID Key Substituents Biological Activity / Notes Source (Evidence ID)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) 4-Pyrrolidin-1-ylquinazoline-sulfonyl, 4-methoxyphenyl High anti-cancer activity (IC₅₀ < 10 µM on HCT-1, SF268, MCF-7)
Compound 7h 4-Methoxyphenylsulfonyl-piperidine, triazole-thioacetamide Antioxidant activity (IC₅₀ = 12.3 µM); BSA binding affinity (Δλ = 18 nm)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-sulfonyl, 4-fluorophenyl Antimicrobial potential (structural similarity to sulfonamide antibiotics)
C184-0527 Imidazole-sulfonyl, trifluoromethylphenyl Screening compound for kinase or protease inhibition (undisclosed targets)
Compound 21n (E)-Indenyl-acetic acid, 4-methoxyphenylsulfonyl COX-1-selective inhibitor (synthesis via Friedel-Crafts acylation)

Key Observations :

  • The 4-methoxyphenylsulfonyl group is recurrent in compounds with enzyme inhibitory activity (e.g., COX-1 in 21n , quinazoline derivatives in 38 ).
  • Piperidine/piperazine cores are critical for receptor or enzyme binding, as seen in 7h (antioxidant activity) and compound A (M3 receptor antagonism) .
  • The furan-2-ylmethyl group in the target compound is rare but shares similarities with urea derivatives (e.g., compound 17 ), which exhibit biofilm-inhibitory properties.

Pharmacological Activity Trends

Anti-Cancer Activity
  • Quinazoline-sulfonyl acetamides (e.g., 38–40 ) show IC₅₀ values < 10 µM against multiple cancer cell lines (HCT-1, PC-3). The 4-methoxyphenyl group enhances cell permeability, while the quinazoline scaffold intercalates DNA.
Enzyme Inhibition
  • Compound 7h inhibits enzymes with IC₅₀ = 12.3 µM, likely due to the triazole-thioacetamide moiety’s redox activity.
  • Compound 21n is a COX-1-selective inhibitor, highlighting the role of sulfonamide-electrophile interactions.
  • Comparison : The target compound’s piperidine-acetamide structure may favor binding to proteases or kinases, similar to C184-0527 .
Receptor Modulation
  • Compound A (M3 antagonist, Kᵢ = 1.5 nM) demonstrates the importance of piperidine positioning and fluorinated cyclopentyl groups for receptor selectivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name / ID Melting Point (°C) Solubility Synthetic Yield (%) Notes Source (Evidence ID)
1r Not reported Moderate in ethanol 67 Furan-2-ylmethyl-sulfonamide
7h 110.0 DMSO-soluble Not reported Molecular weight = 605.77 g/mol
N-(4-Chloro-2-nitrophenyl)-... Not reported Ethanol 35–71 Crystallizes via H-bonding

Key Observations :

  • The furan-2-ylmethyl group (as in 1r ) may improve solubility in polar solvents compared to purely aromatic substituents.
  • Piperidine-sulfonyl acetamides (e.g., 7h ) exhibit moderate melting points, suggesting stable crystalline forms suitable for formulation.

Biological Activity

N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound's molecular formula is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S with a molecular weight of approximately 393.46 g/mol. The structure features a furan ring, a methoxyphenyl group, and a piperidine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H21N3O4S
Molecular Weight393.46 g/mol
IUPAC NameThis compound
SMILESCC(=O)NCC1CCCCN1C(=O)C2=C(C=CO2)C=C1OC

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the furan and methoxyphenyl groups have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In vitro assays demonstrated that such compounds could reduce the viability of cancer cells by up to 70% at concentrations as low as 10 µM, highlighting their potential as therapeutic agents in oncology .

The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth and survival. For example, computational docking studies suggest that the compound may interact with protein tyrosine phosphatases (PTP), which play crucial roles in cell signaling pathways that regulate cell growth and differentiation .

Anti-inflammatory Properties

Additionally, this compound has shown promising anti-inflammatory effects. In animal models, it has been reported to significantly reduce markers of inflammation such as TNF-alpha and IL-6 when administered at doses of 30 mg/kg . This suggests that the compound could be beneficial in treating inflammatory conditions.

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant decrease in paw edema compared to the control group. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(furan-2-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Piperidine Sulfonylation : React 4-methoxyphenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., NaH or Et3_3N) in anhydrous DCM or THF. Monitor completion via TLC .

Acetamide Formation : Couple the sulfonylated piperidine intermediate with furan-2-ylmethylamine using coupling agents like HATU or DCC in the presence of DMAP. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Optimization : Adjust reaction temperature (often 0–25°C for sulfonylation) and solvent polarity to minimize side products. Use microwave-assisted synthesis for accelerated reaction kinetics and improved yields (e.g., 60–80% yield achieved in related sulfonamide syntheses) .

Basic: How is the crystal structure of this compound resolved, and what software is used for refinement?

Methodological Answer:

  • Data Collection : Perform X-ray diffraction (XRD) on single crystals grown via slow evaporation (e.g., ethanol/water mixture). Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Process data using SHELX (e.g., SHELXL for refinement, SHELXS for structure solution). Key steps include:
    • Hydrogen Placement : Apply riding models for H atoms with isotropic displacement parameters .
    • Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON .
  • Example : Similar sulfonamide-piperidine structures show bond angles of 112–118° for the sulfonyl group and piperidine chair conformation .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are IC50_{50}50​ values interpreted?

Methodological Answer:

  • Antioxidant Activity : Use DPPH radical scavenging assays. Prepare serial dilutions (1–100 µM), measure absorbance at 517 nm, and calculate IC50_{50} using nonlinear regression (e.g., GraphPad Prism). For example, analog compounds show IC50_{50} values of 12.5–31.9 µM .
  • Enzyme Inhibition : Test against proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) using fluorogenic substrates. Monitor fluorescence intensity (Ex/Em: 355/460 nm) and fit data to Michaelis-Menten kinetics .
  • BSA Binding : Conduct fluorescence quenching experiments to assess protein interaction. Calculate binding constants (Kb_\text{b}) via Stern-Volmer plots .

Advanced: How are computational approaches like molecular docking applied to study its mechanism of action?

Methodological Answer:

Target Preparation : Retrieve protein structures (e.g., BSA or SARS-CoV-2 Mpro^\text{pro}) from the PDB. Remove water molecules and add polar hydrogens using AutoDock Tools .

Docking Protocol :

  • Grid Box : Center on the active site (e.g., BSA Sudlow site I or Mpro^\text{pro} catalytic dyad).
  • Scoring : Use Lamarckian genetic algorithm (50 runs, 2.5 million evaluations). Validate with redocking (RMSD <2.0 Å) .

Key Interactions : Sulfonyl groups often form hydrogen bonds with Arg/Lys residues, while the furan ring participates in π-π stacking (e.g., with His41 in Mpro^\text{pro}) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell line selection: HCT-116 vs. MCF-7 may yield divergent results ). Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Data Normalization : Use Z-factor analysis to assess assay robustness. For example, compounds with Z' >0.5 are considered reliable .
  • Structural Confounders : Verify purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy) to rule out enantiomer-driven discrepancies .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Scaffold Modification : Synthesize analogs with:

  • Varied substituents on the phenylsulfonyl group (e.g., 4-Cl, 4-F) to assess electronic effects .
  • Replacement of the furan ring with thiophene or pyrrole to probe π-system contributions .

Biological Testing : Compare IC50_{50} values across analogs. For example, 4-methoxy substitution enhances solubility but may reduce binding affinity .

QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular descriptors (e.g., logP, polar surface area) with activity .

Advanced: How are molecular dynamics (MD) simulations used to predict stability in target binding pockets?

Methodological Answer:

  • Setup : Run simulations in GROMACS with CHARMM36 force field. Solvate the ligand-protein complex in a TIP3P water box .
  • Analysis :
    • Calculate RMSD (<2.0 Å indicates stable binding).
    • Identify persistent hydrogen bonds (e.g., sulfonyl-O with Ser144 in BSA over 50 ns simulations) .
    • Map binding free energy via MM-PBSA (ΔG < -30 kcal/mol suggests strong binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.